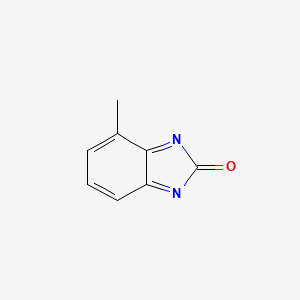
4-Methylbenzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzimidazol-2-one is a heterocyclic aromatic compound with the molecular formula C8H8N2O. It is a derivative of benzimidazole, characterized by a benzene ring fused to an imidazole ring with a methyl group at the 4-position. This compound is known for its stability and significant biological activity, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylbenzimidazol-2-one can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with formic acid or its derivatives. Another method includes the reduction of 2-nitro-4-methylacetanilide . These reactions typically require specific conditions such as elevated temperatures and the presence of catalysts to achieve high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques helps in obtaining high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylbenzimidazol-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, depending on the reagents used
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
4-Methylbenzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other heterocyclic compounds.
Biology: Its derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research has shown its potential in developing anticancer and antiviral drugs.
Industry: It is used in the production of pigments and resins due to its stability and color properties .
Mecanismo De Acción
The mechanism of action of 4-Methylbenzimidazol-2-one involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication of certain pathogens. Additionally, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in disease processes . The pathways involved often include the inhibition of nucleic acid synthesis and disruption of cellular metabolism.
Comparación Con Compuestos Similares
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
4-Methylbenzoxazole: Similar in structure but with an oxygen atom in place of the nitrogen in the imidazole ring.
4-Methylindole: Another structurally related compound with different biological properties .
Uniqueness: 4-Methylbenzimidazol-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its stability and ability to form various derivatives make it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H6N2O |
|---|---|
Peso molecular |
146.15 g/mol |
Nombre IUPAC |
4-methylbenzimidazol-2-one |
InChI |
InChI=1S/C8H6N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3 |
Clave InChI |
BVYCHIDQDVWEGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC2=NC(=O)N=C12 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-4-methylthieno[3,2-c]pyridin-6-ol](/img/structure/B8551665.png)
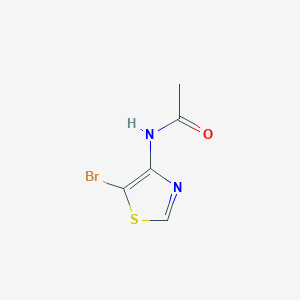

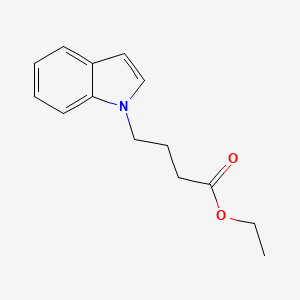
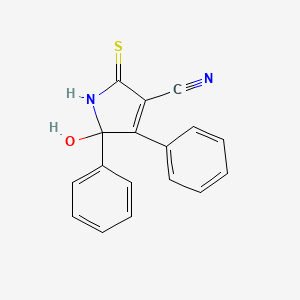



![1-{[(Benzyloxy)imino]methyl}cyclohexane-1-carboxylic acid](/img/structure/B8551720.png)
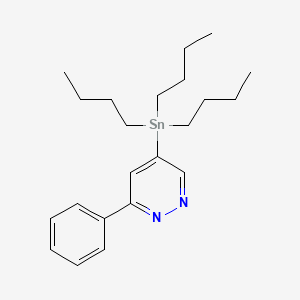
methanone](/img/structure/B8551744.png)
![N-(1-methylethyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B8551754.png)
